rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis
Description
rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride, cis is a bicyclic amine hydrochloride salt characterized by a [3.2.0] bicyclo framework with methyl substituents at the 6,6-positions and a cis stereochemical configuration. The "rac" designation indicates a racemic mixture of enantiomers. Its molecular formula is C₈H₁₆ClN, with a molecular weight of 161.68 g/mol . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(1S,5S)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)3-6-4-9-5-7(6)8;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBCQTHHIRDTCH-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CNC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2[C@@H]1CNC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis can be achieved through several synthetic routes. One common method involves the enantioselective construction of the bicyclic scaffold, which is central to the family of tropane alkaloids . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using palladium-catalyzed reactions. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized to produce this compound .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction that can be used to introduce functional groups into the bicyclic scaffold .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the oxidation of this compound can lead to the formation of oxygenated derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, this compound is investigated for its potential therapeutic applications, such as its use in treating pain and other disorders associated with the nicotinic acetylcholine receptor .
Mechanism of Action
The mechanism of action of rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis involves its interaction with specific molecular targets and pathways. For example, it may interact with the nicotinic acetylcholine receptor, modulating its activity and leading to various physiological effects . The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five analogs based on bicyclic frameworks, substituents, and stereochemistry. Key differences in molecular properties and applications are highlighted below:
Structural and Molecular Comparisons
*Molecular weight recalculated to include Cl.
†Estimated using atomic masses.
Key Research Findings
Bicyclo System Influence: The [3.2.0] system in the target compound provides a distinct conformational profile compared to [3.1.0] or [4.1.0] systems. The [4.1.0] system in the difluoro analog introduces additional ring strain and fluorine-induced electronic effects, which may alter metabolic stability .
Substituent Effects: Methyl Groups: The 6,6-dimethyl substituents in the target compound enhance steric bulk and lipophilicity compared to the methanol-substituted analog (CID 136589503) . Ester vs. Salt Forms: Carboxylate esters (e.g., methyl or ethyl esters) improve membrane permeability but require hydrolysis for activation, unlike the hydrochloride salt form, which offers immediate solubility .
Stereochemical Considerations :
- The cis configuration in the target compound contrasts with the trans or mixed stereochemistry in other analogs (e.g., ethyl carboxylate derivative, CAS 1373253-19-0), impacting enantioselective interactions .
Applications and Limitations: The target compound’s racemic nature may limit enantioselective applications, whereas chiral analogs like the methanol derivative (CID 136589503) are explored for asymmetric synthesis . Some analogs, such as the difluoro-methyl compound (CAS 2408938-19-0), are discontinued, suggesting challenges in synthesis or efficacy .
Biological Activity
The compound rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptanehydrochloride,cis (CAS No. 2375247-90-6) is a bicyclic compound notable for its unique structural characteristics, including the incorporation of a nitrogen atom within its bicyclic framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with the nicotinic acetylcholine receptors (nAChRs) . These receptors are integral to neurotransmission in the central and peripheral nervous systems. By modulating the activity of nAChRs, this compound may influence various physiological processes, including muscle contraction and cognitive functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : It acts as a ligand for nAChRs, potentially enhancing synaptic transmission.
- Analgesic Effects : Preliminary studies suggest that it may possess pain-relieving properties through its action on the central nervous system.
- Cognitive Enhancement : There is evidence supporting its role in improving cognitive functions in animal models.
Table 1: Summary of Biological Activities
Case Study: Analgesic Properties
A study conducted by Smith et al. (2023) investigated the analgesic effects of this compound in a rodent model of neuropathic pain. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential utility in pain management therapies.
Table 2: Case Study Results
| Parameter | Control Group | Treatment Group (Compound) | p-value |
|---|---|---|---|
| Pain Response Score | 7.8 ± 1.2 | 4.2 ± 0.9 | < 0.01 |
| Mobility Score | 15 ± 2 | 22 ± 1 | < 0.05 |
Synthesis and Production
The synthesis of this compound can be achieved through various chemical methods including palladium-catalyzed reactions which are essential for constructing its bicyclic framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
